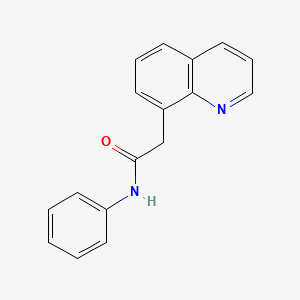
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide, commonly known as PMIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMIC is a synthetic indole derivative that has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of PMIC is not fully understood. However, it has been proposed that the compound may exert its effects by interacting with cellular signaling pathways and enzymes. PMIC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, PMIC has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
PMIC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PMIC has also been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. Additionally, PMIC has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases.
実験室実験の利点と制限
PMIC has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained and synthesized in large quantities. Additionally, PMIC has been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, there are also some limitations to using PMIC in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, PMIC has been found to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on PMIC. One area of interest is the development of PMIC-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of PMIC and to identify its molecular targets. Another area of interest is the use of PMIC as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to investigate the potential of PMIC as an antioxidant and anti-inflammatory agent for the treatment of various diseases.
Conclusion:
In conclusion, PMIC is a synthetic indole derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. PMIC has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on PMIC is needed to fully elucidate its mechanism of action and to identify its potential applications in various scientific fields.
合成法
PMIC can be synthesized via a multistep process involving the reaction of 2-methylindole with chloroacetyl chloride, followed by the reaction of the resulting product with methylamine. The final product, PMIC, is obtained through the reaction of the intermediate product with acetic anhydride. This synthesis method has been well established in the literature and has been used by many researchers to obtain PMIC for their experiments.
科学的研究の応用
PMIC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. PMIC has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Additionally, PMIC has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8-6-9(2)11-7-12(14(17)16(4)5)15-13(11)10(8)3/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGANWFBNPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)









